Nona-3,6-dienal, also known as (3E,6E)-nona-3,6-dienal, is a polyunsaturated aldehyde with the molecular formula and a molecular weight of 138.21 g/mol. This compound features two conjugated double bonds located at the 3rd and 6th positions of the carbon chain, contributing to its distinct chemical properties and reactivity. Nona-3,6-dienal is recognized for its characteristic cucumber-like odor, making it valuable in the flavor and fragrance industries. Its structure can be represented using various notations, including InChI and SMILES formats:
These reactions highlight its versatility as a chemical building block in organic synthesis and industrial applications .
Nona-3,6-dienal exhibits notable biological activities:
Nona-3,6-dienal can be synthesized through several methods:
Nona-3,6-dienal has various applications across different fields:
Research into the interactions of nona-3,6-dienal reveals its capacity to bind with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of adducts that may alter the function of target molecules. The compound's electrophilic nature allows it to participate in oxidative stress responses and signal transduction pathways within biological systems .
Several compounds are structurally similar to nona-3,6-dienal:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,6-Nonadienal | Polyunsaturated aldehyde | Different double bond positions; used in flavoring |
| Nonanal | Saturated aldehyde | No double bonds; common fragrance component |
| Hexanal | Shorter chain aldehyde | Similar functional group; used in food flavoring |
Nona-3,6-dienal is unique due to its specific conjugated double bond configuration which confers distinct reactivity and sensory properties compared to similar compounds. Its pronounced cucumber-like odor differentiates it from other aldehydes like nonanal and hexanal .